molecular formula C16H16N6O2 B11006777 N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

Cat. No.: B11006777
M. Wt: 324.34 g/mol
InChI Key: DUESSRULFNJUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide (CAS 1401580-24-2) is a synthetic organic compound with a molecular formula of C16H16N6O2 and a molecular weight of 324.34 g/mol . This molecule features a 1-methyl-1H-benzimidazole scaffold linked via a carboxamide bridge to a pyrazine-2-carboxamide group, a structure of significant interest in medicinal chemistry. While the specific biological profile of this compound is a subject of ongoing research, its molecular architecture shares key characteristics with compounds designed as potent enzyme inhibitors. For instance, research on structurally related N-substituted indole-5-carboxamides bearing a terminal pyrazine ring has identified them as highly potent, selective, and competitive inhibitors of Monoamine Oxidase B (MAO-B) . These analogues are investigated for their potential role in mitigating oxidative stress and neuronal cell death, making them promising leads for neurodegenerative disease research such as Parkinson's disease . As such, this benzimidazole-pyrazine carboxamide hybrid serves as a valuable chemical building block and pharmacological probe for researchers developing novel therapeutic agents, particularly in the fields of neuroscience and oncology. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H16N6O2

Molecular Weight

324.34 g/mol

IUPAC Name

N-[3-[(1-methylbenzimidazol-5-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H16N6O2/c1-22-10-20-12-8-11(2-3-14(12)22)21-15(23)4-5-19-16(24)13-9-17-6-7-18-13/h2-3,6-10H,4-5H2,1H3,(H,19,24)(H,21,23)

InChI Key

DUESSRULFNJUKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Nitration and Reduction Strategy

  • Methylation of Benzimidazole :

    • Benzimidazole is treated with methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80°C for 12 hours to yield 1-methyl-1H-benzimidazole.

    • Yield : ~85% (typical for N-alkylation of benzimidazoles).

  • Nitration at C5 :

    • 1-Methyl-1H-benzimidazole is nitrated using fuming HNO3 in concentrated H2SO4 at 0–5°C, favoring electrophilic substitution at the C5 position due to the methyl group’s directing effects.

    • Intermediate : 1-Methyl-5-nitro-1H-benzimidazole.

    • Yield : ~70%.

  • Reduction of Nitro Group :

    • The nitro group is reduced to an amine using hydrogen gas (H2) over a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature.

    • Product : 1-Methyl-1H-benzimidazol-5-amine.

    • Yield : ~90%.

Alternative Route via Directed Ortho-Metalation

For higher regioselectivity, a directed ortho-metalation (DoM) approach may be employed:

  • Protection with Directed Metalation Group (DMG) :

    • 1-Methyl-1H-benzimidazole is treated with a DMG (e.g., trimethylsilyl chloride) to facilitate lithiation at C5.

  • Functionalization and Deprotection :

    • The lithiated intermediate is quenched with an electrophile (e.g., N,N-dimethylformamide) to introduce an aldehyde group, followed by reductive amination to yield the C5 amine.

Synthesis of Pyrazine-2-carboxamide

Hydrolysis of Pyrazine-2-carbonitrile

  • Nitrile to Carboxylic Acid :

    • Pyrazine-2-carbonitrile is refluxed with 6M HCl at 110°C for 24 hours to yield pyrazine-2-carboxylic acid.

    • Yield : ~80%.

  • Activation and Amidation :

    • The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) at 40°C for 2 hours.

    • The acyl chloride is reacted with aqueous ammonia (NH4OH) to form pyrazine-2-carboxamide.

    • Yield : ~75%.

Direct Amination of Pyrazine-2-carboxylate Esters

  • Ester Synthesis :

    • Methyl pyrazine-2-carboxylate is prepared via Fischer esterification of pyrazine-2-carboxylic acid in methanol with H2SO4 as a catalyst.

  • Amination :

    • The ester is treated with ammonium hydroxide in a sealed tube at 100°C for 8 hours to yield the carboxamide.

Assembly of the Propionamide Bridge

Formation of 3-[(1-Methyl-1H-benzimidazol-5-yl)amino]-3-oxopropanoic Acid

  • Coupling with β-Alanine Derivative :

    • 1-Methyl-1H-benzimidazol-5-amine is reacted with β-alanine tert-butyl ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM at room temperature for 12 hours.

    • Intermediate : tert-Butyl 3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropanoate.

    • Yield : ~65%.

  • Deprotection :

    • The tert-butyl group is removed using trifluoroacetic acid (TFA) in DCM to yield 3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropanoic acid.

    • Yield : ~90%.

Coupling with Pyrazine-2-carboxamide

  • Activation as Acyl Chloride :

    • The propanoic acid is treated with SOCl2 in DCM at 40°C for 2 hours to form the corresponding acyl chloride.

  • Amidation :

    • The acyl chloride is reacted with pyrazine-2-carboxamide in the presence of triethylamine (Et3N) in tetrahydrofuran (THF) at 0°C for 4 hours.

    • Yield : ~60%.

Convergent Synthesis via HATU-Mediated Coupling

  • Direct Coupling of Fragments :

    • 3-[(1-Methyl-1H-benzimidazol-5-yl)amino]-3-oxopropanoic acid and pyrazine-2-carboxamide are coupled using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF at room temperature for 6 hours.

    • Yield : ~75%.

Optimization and Challenges

Solvent and Temperature Effects

  • Amidation in Xylene : Elevated temperatures (150°C) in xylene improve reaction rates but risk decomposition of heat-sensitive intermediates.

  • Polar Aprotic Solvents : DMF and THF enhance solubility of intermediates, facilitating higher yields in coupling reactions.

Impurity Control

  • Water Exclusion : Traces of water in amidation reactions can lead to hydrolysis of acyl chlorides or undesired side products (e.g., benzothiazin-4-amines).

  • Chromatographic Purification : Silica gel column chromatography with ethyl acetate/hexane gradients effectively isolates the target compound from unreacted starting materials.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Stepwise AmidationEDC/HOBt, DCM, rt, 12h60%Mild conditions, high purityMultiple steps, lower overall yield
Convergent HATU CouplingHATU/DIPEA, DMF, rt, 6h75%Fewer steps, higher efficiencyCost of coupling agents
Acyl Chloride RouteSOCl2, THF, 0°C, 4h60%Scalable, uses inexpensive reagentsSensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pyrazine-2-carboxamide Derivatives

  • N-(Cyclopropylmethyl)-3-(5-(((Propylamino)methylene)amino)-1H-1,2,4-triazol-3-yl)pyrazine-2-carboxamide (): Structure: Replaces the benzimidazole with a triazole ring and introduces a cyclopropylmethyl group. Activity: Tautomerism in the triazole-pyrazine system (Figure S35) may influence binding dynamics, though biological data are unspecified .
  • N-((S)-1-((((S)-3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-methyl-1-oxopentan-2-yl)pyrazine-2-carboxamide (): Structure: Integrates a morpholine-substituted oxazolidinone, a scaffold associated with antibacterial activity (e.g., linezolid derivatives).

Benzimidazole/Sulfonamide Hybrids

  • Methyl 5-(3-((2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)amino)-3-oxopropyl)-2-hydroxybenzoate (): Structure: Replaces pyrazine with a sulfonamide group and incorporates a tert-butyl-sulfamoyl moiety. Activity: Sulfonamide derivatives are known carbonic anhydrase (CA) inhibitors, though selectivity varies .
  • 4-(-N-(3-(2-Benzylidenhydrazinyl)-3-oxopropyl)amino)-3,5-dibromobenzenesulfonamide (): Structure: Features a sulfonamide core with a hydrazinyl linker. Activity: Exhibits >10-fold selectivity for mitochondrial CA VB isoform, highlighting the impact of substituents on isoform specificity .

Antimicrobial Pyrazine Derivatives

  • N-(2-Methylbenzyl)-3-((2-Methylbenzyl)amino)pyrazine-2-carboxamide (1a) (): Structure: Retains the pyrazine-carboxamide core but substitutes benzimidazole with a benzyl group. Activity: Active against Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL), suggesting pyrazine-carboxamides as viable antitubercular scaffolds .

Biological Activity

N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a pyrazine core with a carboxamide functional group and a benzimidazole moiety, contributing to its biological properties. The structure can be represented as follows:

N{3[ 1 methyl 1H benzimidazol 5 yl amino]3oxopropyl}pyrazine 2 carboxamide\text{N}-\{3-\left[\text{ 1 methyl 1H benzimidazol 5 yl amino}\right]-3-\text{oxopropyl}\}\text{pyrazine 2 carboxamide}

Research indicates that compounds similar to this compound may exert their effects through modulation of autophagy and inhibition of specific cellular pathways, such as mTORC1. These pathways are crucial for cell growth and metabolism, particularly in cancer cells.

Antiproliferative Effects

Studies have shown that related compounds can significantly reduce cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, indicating potential efficacy in targeting tumor cells while sparing normal cells .

Autophagy Modulation

The compound may also influence autophagy processes. In vitro studies suggest that it can increase basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This dual action could make it a valuable candidate for cancer therapies, particularly in solid tumors that rely on autophagy for survival under metabolic stress .

Case Study 1: Anticancer Activity

In a study focused on the structure–activity relationship (SAR) of related compounds, it was found that certain derivatives significantly inhibited mTORC1 activity and enhanced autophagy markers like LC3-II in cancer cells. The findings suggest that these compounds could selectively target cancer cells more effectively than normal cells due to their reliance on autophagic processes for survival .

Case Study 2: Selective Inhibition

Another investigation into the selectivity of related pyrazine derivatives revealed that they act as competitive inhibitors for specific targets such as monoamine oxidase B (MAO-B). This selectivity highlights their potential in treating neurodegenerative disorders alongside anticancer applications .

Research Findings Summary

Study Findings Implications
Study 1Submicromolar antiproliferative activity against MIA PaCa-2 cellsPotential for cancer therapy
Study 2Increased autophagy and disrupted mTORC1 reactivationInsights into metabolic stress response in tumors
Study 3Selective MAO-B inhibitionPossible applications in neurodegenerative diseases

Q & A

Q. What are the key steps in synthesizing N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide, and how is its purity validated?

The synthesis typically involves multi-step routes, starting with coupling reactions between pyrazine-2-carboxylic acid derivatives and benzimidazole intermediates. For example, amide bond formation may utilize carbodiimide-based coupling agents (e.g., EDCI) with HOBt as an activator in anhydrous DMF under reflux . Purity is confirmed via thin-layer chromatography (TLC) and spectroscopic methods (¹H/¹³C NMR, IR, and high-resolution mass spectrometry) . Thermal analysis (DSC) and HPLC can further assess crystallinity and impurity profiles .

Q. How are structural ambiguities resolved during the characterization of this compound?

Contradictions in spectral data (e.g., unexpected NMR peaks) are addressed by comparing experimental results with computational simulations (DFT-based NMR prediction) or X-ray crystallography. For instance, crystallographic data (CCDC deposition) can resolve stereochemical uncertainties in heterocyclic systems . Redundant synthesis and alternative purification methods (e.g., column chromatography vs. recrystallization) may also clarify structural integrity .

Q. What are the recommended protocols for solubility and stability testing?

Solubility is tested in a range of solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or nephelometry. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours. For oxidative stability, accelerated degradation studies with H₂O₂ or light exposure are employed .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Kinase inhibition : Fluorescence-based ADP-Glo™ assays for target kinases (e.g., EGFR, VEGFR).
  • Antimicrobial activity : Broth microdilution to determine MIC against bacterial/fungal strains.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) . Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are mandatory .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Yield optimization involves:

  • Catalyst screening : Pd/C for hydrogenation or CuI for Ullmann couplings.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) .
  • Solvent optimization : Switching from DMF to acetonitrile may improve selectivity .
  • Workflow adjustments : Quenching reactions at 50% conversion to minimize byproducts .

Advanced Research Questions

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

If in silico docking (e.g., AutoDock Vina) predicts strong binding but in vitro assays show weak activity, consider:

  • Conformational flexibility : Molecular dynamics simulations to assess target-ligand stability .
  • Metabolite interference : LC-MS/MS to identify metabolic degradation products .
  • Off-target effects : Proteome-wide profiling (e.g., KINOMEscan) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR requires systematic modifications:

  • Core substitutions : Replace pyrazine with pyridine or benzothiazole.
  • Side-chain variations : Alter the benzimidazole’s methyl group to ethyl or aryl substituents.
  • Bioisosteric replacements : Swap the amide with a sulfonamide or urea group . Activity data are analyzed using multivariate regression or machine learning models .

Q. What experimental approaches validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Detects compound-induced protein stabilization.
  • Pull-down assays : Biotinylated probes or photoaffinity labeling for target identification.
  • Knockdown/rescue experiments : siRNA-mediated target silencing followed by activity restoration .

Q. How can researchers resolve low reproducibility in pharmacokinetic (PK) studies?

Ensure:

  • Strict formulation control : Use PEG-400/solutol HS15 for consistent solubility.
  • Plasma protein binding correction : Equilibrium dialysis to adjust free drug levels.
  • Cross-validation : Compare LC-MS/MS results with radiolabeled tracer data .

Q. What methodologies optimize bioavailability for in vivo studies?

Strategies include:

  • Prodrug design : Esterification of carboxyl groups for enhanced absorption.
  • Nanoparticle encapsulation : PLGA nanoparticles for sustained release.
  • Co-administration : CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.